N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide
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Overview
Description
N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluorocyclohexyl group, a methoxy group, and a methylbenzamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide typically involves the following steps:
Formation of the Difluorocyclohexyl Intermediate: The difluorocyclohexyl group can be synthesized through the difluorination of cyclohexane using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Methoxy-2-methylbenzamide: The difluorocyclohexyl intermediate is then coupled with 4-methoxy-2-methylbenzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of 4-methoxy-2-methylbenzoic acid.
Reduction: Formation of N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzylamine.
Substitution: Formation of N-(4-hydroxycyclohexyl)-4-methoxy-2-methylbenzamide.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorocyclohexyl group enhances the compound’s binding affinity and selectivity towards these targets, while the methoxy and methylbenzamide moieties contribute to its overall pharmacokinetic properties. The compound may modulate signaling pathways by acting as an agonist or antagonist, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide
- N-(4,4-difluorocyclohexyl)-3-hydroxy-N-methylcyclohexanecarboxamide
Uniqueness
N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and efficacy in various applications.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4-methoxy-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2/c1-10-9-12(20-2)3-4-13(10)14(19)18-11-5-7-15(16,17)8-6-11/h3-4,9,11H,5-8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLPOGDNERGUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)NC2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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